Cas no 903252-01-7 (N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-3,4-dimethylbenzamide)

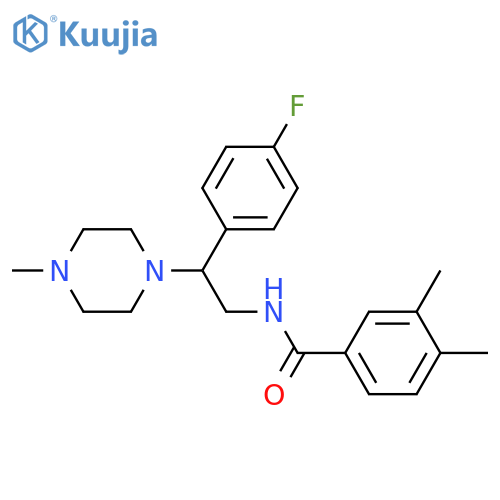

903252-01-7 structure

商品名:N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-3,4-dimethylbenzamide

CAS番号:903252-01-7

MF:C22H28FN3O

メガワット:369.475628852844

CID:5495159

N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-3,4-dimethylbenzamide 化学的及び物理的性質

名前と識別子

-

- N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide

- N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-3,4-dimethylbenzamide

-

- インチ: 1S/C22H28FN3O/c1-16-4-5-19(14-17(16)2)22(27)24-15-21(18-6-8-20(23)9-7-18)26-12-10-25(3)11-13-26/h4-9,14,21H,10-13,15H2,1-3H3,(H,24,27)

- InChIKey: GEUWISCOGXQGPS-UHFFFAOYSA-N

- ほほえんだ: C(NCC(C1=CC=C(F)C=C1)N1CCN(C)CC1)(=O)C1=CC=C(C)C(C)=C1

N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-3,4-dimethylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2672-0102-30mg |

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide |

903252-01-7 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2672-0102-40mg |

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide |

903252-01-7 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2672-0102-1mg |

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide |

903252-01-7 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2672-0102-5mg |

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide |

903252-01-7 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2672-0102-75mg |

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide |

903252-01-7 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2672-0102-10mg |

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide |

903252-01-7 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2672-0102-2mg |

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide |

903252-01-7 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2672-0102-4mg |

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide |

903252-01-7 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2672-0102-5μmol |

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide |

903252-01-7 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2672-0102-25mg |

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide |

903252-01-7 | 90%+ | 25mg |

$109.0 | 2023-05-16 |

N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-3,4-dimethylbenzamide 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

903252-01-7 (N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl-3,4-dimethylbenzamide) 関連製品

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量